(Methylsulfanyl)methyl tetradecanoate
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Overview
Description
This compound is characterized by a long carbon chain (tetradecanoate) esterified with a (methylsulfanyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)methyl tetradecanoate typically involves the esterification of tetradecanoic acid with (methylsulfanyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfanyl)methyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the (methylsulfanyl) group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Methylsulfanyl)methyl tetradecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving lipid metabolism and fatty acid derivatives.
Industry: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (Methylsulfanyl)methyl tetradecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The (methylsulfanyl) group can also undergo metabolic transformations, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: Lacks the (methylsulfanyl) group, making it less reactive in certain chemical reactions.
Ethyl tetradecanoate: Similar ester but with an ethyl group instead of (methylsulfanyl)methyl.
Tetradecanoic acid: The parent fatty acid without esterification.
Uniqueness
(Methylsulfanyl)methyl tetradecanoate is unique due to the presence of the (methylsulfanyl) group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
144343-51-1 |
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Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
methylsulfanylmethyl tetradecanoate |
InChI |
InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15-19-2/h3-15H2,1-2H3 |
InChI Key |
GARGUUHFANVZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCSC |
Origin of Product |
United States |
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